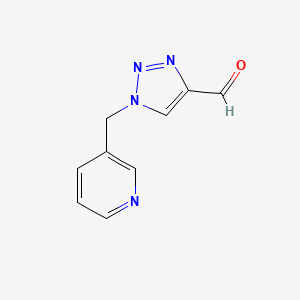
1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
説明
“1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound that contains a pyridine ring and a 1,2,3-triazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a 1,2,3-triazole ring. These rings are likely connected by a methylene (-CH2-) group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and 1,2,3-triazole rings. Pyridine is a basic aromatic heterocycle, while 1,2,3-triazoles are generally stable but can participate in various reactions due to the presence of multiple nitrogen atoms .科学的研究の応用
Catalysis and Synthesis Applications
A study reported the synthesis of Schiff bases containing the indole core with derivatives of 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole, leading to the formation of complexes that were efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes. These complexes demonstrated significant catalytic activity due to their unique structural features (Singh et al., 2017).
Heterocyclic Chemistry
Research on heterocyclic chemistry demonstrated the utility of 1,2,3-triazole derivatives in the annulation of the pyridine ring, leading to new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This work showcases the versatility of 1,2,3-triazole derivatives in synthesizing complex heterocyclic structures with potential applications in drug development and materials science (Syrota et al., 2020).
Antimicrobial and Biological Activities
Several studies have focused on the antimicrobial properties of 1,2,4-triazole derivatives, including those containing the pyridine unit. These compounds have been shown to exhibit antifungal and plant growth regulatory activities, highlighting their potential as agricultural chemicals or antimicrobial agents (Liu et al., 2007).
Corrosion Inhibition
Research into corrosion inhibition revealed that 1,2,3-triazole derivatives could serve as effective corrosion inhibitors for mild steel in acidic media. This application is critical in industrial settings where metal corrosion can lead to significant economic losses and safety hazards (Ma et al., 2017).
Antioxidant Properties
The synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their evaluation for antioxidant and antiradical activities highlight the potential of these compounds in therapeutic applications, particularly in combating oxidative stress-related diseases (Bekircan et al., 2008).
作用機序
Target of Action
Compounds with similar structures have been found to interact with various targets such asInorganic pyrophosphatase and Leukotriene A-4 hydrolase . These targets play crucial roles in various biological processes, including energy metabolism and inflammatory responses.
Biochemical Pathways
For instance, pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
It is known that the gi absorption score measures the amount of a molecule absorbed by the gut after being given through oral administration .
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against various cell lines .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
将来の方向性
生化学分析
Biochemical Properties
1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and glycylpeptide N-tetradecanoyltransferase. The interaction with CDKs is particularly noteworthy as it can inhibit their activity, thereby affecting cell cycle regulation and proliferation. Additionally, the aldehyde group in this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the formation of Schiff bases and subsequent modulation of protein function .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, such as kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell. Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as CDKs, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. Additionally, the aldehyde group can form covalent bonds with lysine residues in proteins, leading to enzyme inhibition or activation. These interactions result in changes in enzyme activity, protein conformation, and gene expression, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and oxygen. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biochemical or cellular response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are key players in the NAD salvage pathway. By modulating the activity of these enzymes, this compound can influence NAD metabolism and cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins. Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, thereby modulating its biochemical effects .
特性
IUPAC Name |
1-(pyridin-3-ylmethyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-7-9-6-13(12-11-9)5-8-2-1-3-10-4-8/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEGAGKYCBSYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1454574.png)
![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)
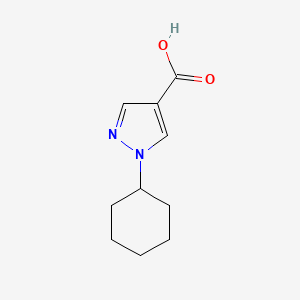
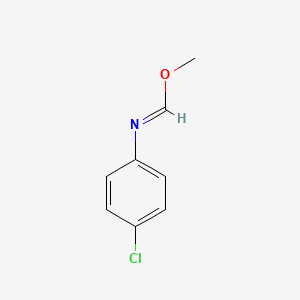
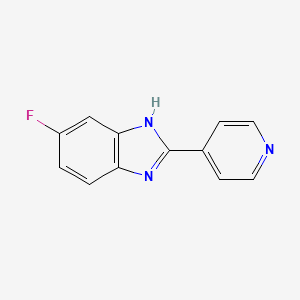
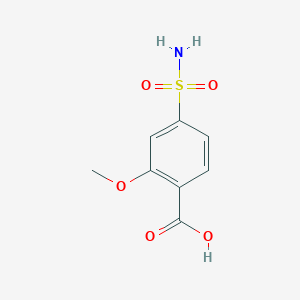
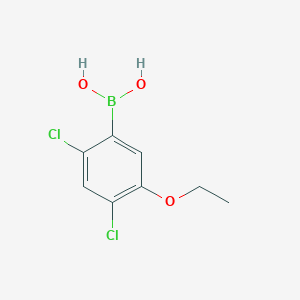
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)
![Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B1454587.png)

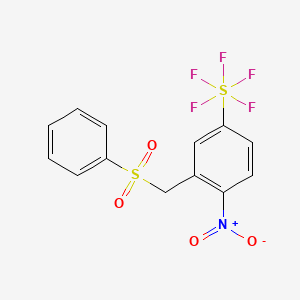
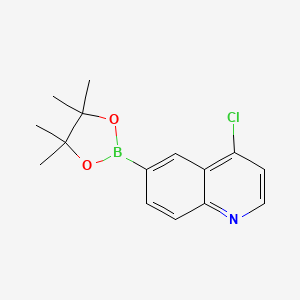
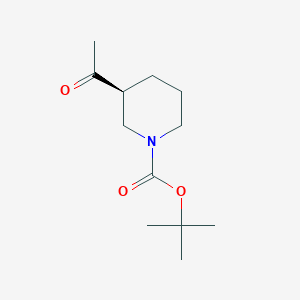
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)
